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Compound of Interest

Compound Name: (R)-ML375

Cat. No.: B12374501

Executive Summary

This technical guide provides a detailed pharmacological profile of (R)-ML375. It is crucial to
note that the pharmacological activity associated with the compound commonly referred to as
ML375 resides exclusively in its (S)-enantiomer. The (R)-enantiomer, (R)-ML375, is
pharmacologically inactive at the M5 muscarinic acetylcholine receptor (MAChR). This
document will first address the profile of (R)-ML375, establishing its lack of activity.
Subsequently, a comprehensive pharmacological profile of the active (S)-enantiomer, (S)-
ML375, will be presented, as this is the entity with therapeutic and research potential. This
guide is intended for researchers, scientists, and drug development professionals.

Pharmacological Profile of (R)-ML375

(R)-ML375 is the (R)-enantiomer of the selective M5 muscarinic acetylcholine receptor
(mAChR) negative allosteric modulator (NAM), ML375. Extensive in vitro studies have
demonstrated that (R)-ML375 is devoid of activity at the human M5 mAChR.[1] The
pharmacological activity of racemic ML375 is entirely attributable to the (S)-enantiomer.[2]

In Vitro Potency

The lack of activity of (R)-ML375 at the human M5 receptor is quantified by its half-maximal
inhibitory concentration (IC50), which is greater than 30 uM.[1] This contrasts sharply with the
sub-micromolar potency of the (S)-enantiomer.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12374501?utm_src=pdf-interest
https://www.benchchem.com/product/b12374501?utm_src=pdf-body
https://www.benchchem.com/product/b12374501?utm_src=pdf-body
https://www.benchchem.com/product/b12374501?utm_src=pdf-body
https://www.benchchem.com/product/b12374501?utm_src=pdf-body
https://www.benchchem.com/product/b12374501?utm_src=pdf-body
https://www.benchchem.com/product/b12374501?utm_src=pdf-body
https://www.medchemexpress.com/r-ml375.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3876027/
https://www.benchchem.com/product/b12374501?utm_src=pdf-body
https://www.medchemexpress.com/r-ml375.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Pharmacological Profile of (S)-ML375

(S)-ML375, also referred to as VU0483253, is a potent, selective, and centrally nervous system
(CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine
receptor.[2][3] Its high selectivity for the M5 subtype over other muscarinic receptors (M1-M4)
makes it a valuable tool for studying the physiological roles of M5 and a potential therapeutic
agent for CNS disorders involving dopaminergic dysfunction, such as addiction.[2][4]

Mechanism of Action

(S)-ML375 acts as a negative allosteric modulator, meaning it binds to a site on the M5
receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine
(ACh), binds.[2] This binding event reduces the affinity and/or efficacy of ACh, thereby inhibiting
receptor activation.[4][5] This allosteric mechanism is confirmed by the observation that (S)-
ML375 does not compete with the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-
NMS) for binding to the M5 receptor.[2] Instead, it decreases the dissociation rate of [3H]-NMS,
which is characteristic of an allosteric interaction.[2]

Signaling Pathway

The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gg/11
proteins. Upon activation by acetylcholine, the M5 receptor stimulates phospholipase C (PLC),
leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
(Ca2+), while DAG activates protein kinase C (PKC). (S)-ML375, by negatively modulating the
receptor, inhibits this signaling cascade.
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Caption: M5 Receptor Signaling and Modulation by (S)-ML375.

Quantitative Data
In Vitro Potency and Selectivity

(S)-ML375 exhibits sub-micromolar potency for the human and rat M5 receptors and
demonstrates high selectivity against other muscarinic receptor subtypes.
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Compound Target Species Assay Type IC50 Reference
Calcium

(R)-ML375 M5 mAChR Human o > 30 uM [1][2]
Mobilization
Calcium

(S)-ML375 M5 mAChR Human o 300 nM [2][3]
Mobilization
Calcium

(S)-ML375 M5 mAChR Rat o 790 nM [2][3]
Mobilization
Calcium

(S)-ML375 M1 mAChR Human o > 30 uM [2]
Mobilization
Calcium

(S)-ML375 M2 mAChR Human o > 30 pM [2]
Mobilization
Calcium

(S)-ML375 M3 mAChR Human o > 30 uM [2]
Mobilization
Calcium

(S)-ML375 M4 mAChR Human o > 30 pM [2]
Mobilization

Pharmacokinetic Properties

(S)-ML375 has been shown to have favorable pharmacokinetic properties, including CNS
penetration, in preclinical species.
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Species Route Parameter Value Unit Reference
Rat IV (1 mg/kg) CLp 2.5 mL/min/kg [6]
Rat IV (1 mg/kg) t1/2 80 hr [6]
Rat PO %F 80 % [6]
Rat PO Cmax 1.4 Y [6]
Rat PO Tmax 7 hr [6]
Cynomolgus .

IV (1 mg/kg) ClLp 3.0 mL/min/kg [6]
Monkey
Cynomolgus

IV (1 mg/kg) t1/2 10 hr [6]
Monkey

Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the Gg/11-mediated signaling of the M5 receptor.

e Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 mAChR
are cultured in appropriate media.

o Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

o Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular
phosphoinositide pools.

o Compound Treatment: The cells are pre-incubated with varying concentrations of (S)-ML375
or vehicle for a specified period.

e Agonist Stimulation: Acetylcholine is added at a concentration that elicits a submaximal
response (e.g., EC80) and incubated for a defined time.

e Assay Termination and Lysis: The reaction is stopped, and the cells are lysed.
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 |P Extraction: The total inositol phosphates are separated from free inositol using Dowex
anion-exchange chromatography.

e Quantification: The amount of [3H]-inositol phosphates is determined by scintillation
counting.

o Data Analysis: The concentration-response curves for (S)-ML375 are plotted to determine its
IC50 value.

Radioligand Binding Assay ([3H]-NMS Dissociation)

This assay is used to confirm the allosteric mechanism of action of (S)-ML375.

 Membrane Preparation: Membranes are prepared from CHO cells stably expressing the
human M5 mAChR.

» Radioligand Incubation: The membranes are incubated with the orthosteric muscarinic
antagonist [3H]-N-methylscopolamine ([3H]-NMS) until equilibrium is reached.

» Dissociation Initiation: Dissociation of [3H]-NMS is initiated by adding a high concentration of
a non-radiolabeled orthosteric antagonist (e.g., atropine) in the presence or absence of (S)-
ML375.

o Sampling: Aliquots are taken at various time points.

» Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

» Quantification: The amount of radioactivity remaining on the filters is measured by liquid
scintillation counting.

o Data Analysis: The dissociation rate of [3H]-NMS in the presence and absence of (S)-ML375
is calculated. A slower dissociation rate in the presence of (S)-ML375 indicates a negative
allosteric interaction.

Experimental Workflow
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The discovery and characterization of a selective NAM like (S)-ML375 typically follows a multi-

step process.

High-Throughput Screening (HTS)

(e.g., Calcium Mobilization Assay)

Hit Identification

Lead Optimization
(Structure-Activity Relationship)

In Vitro Characterization
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Caption: Workflow for Discovery and Characterization of an M5 NAM.

Conclusion

In summary, the pharmacological profile of (R)-ML375 is characterized by a lack of activity at
the M5 muscarinic acetylcholine receptor. The potent and selective M5 NAM activity attributed
to ML375 resides solely in the (S)-enantiomer. (S)-ML375 is a valuable pharmacological tool for
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investigating the role of the M5 receptor in health and disease and represents a promising lead
compound for the development of novel therapeutics for CNS disorders. Its well-defined
mechanism of action, high selectivity, and favorable pharmacokinetic properties make it a
subject of ongoing research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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